3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
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Overview
Description
3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the thiazoloquinazoline family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline moiety, along with chlorophenyl and methylbenzyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, the thiazole ring is formed through cyclization reactions.
Quinazoline Formation: The thiazole intermediate is then reacted with appropriate reagents to form the quinazoline structure.
Substitution Reactions: Chlorophenyl and methylbenzyl groups are introduced through substitution reactions using reagents like chlorobenzene and methylbenzyl chloride under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorobenzene, methylbenzyl chloride, and other halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-4-(4-methylbenzyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one: Lacks the thioxo group.
3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
The presence of the thioxo group in 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature may enhance its reactivity and potential biological activities.
Properties
CAS No. |
866865-49-8 |
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Molecular Formula |
C24H17ClN2OS2 |
Molecular Weight |
448.98 |
IUPAC Name |
3-(3-chlorophenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C24H17ClN2OS2/c1-15-9-11-16(12-10-15)14-26-22-21(17-5-4-6-18(25)13-17)30-24(29)27(22)20-8-3-2-7-19(20)23(26)28/h2-13H,14H2,1H3 |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
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